Pyroglutamylalanine can be synthesized through various chemical processes, often involving the combination of its constituent amino acids. It belongs to the class of dipeptides, which are compounds formed from two amino acids linked by a peptide bond. This compound is particularly noted for its role as a substrate for enzymes such as pyroglutamyl peptidase I, which catalyzes the hydrolysis of the pyroglutamyl residue in peptides.
The synthesis of pyroglutamylalanine can be achieved through several methods, including:
The synthesis process often requires careful control of pH and temperature to ensure optimal reaction conditions. For example, maintaining a temperature range between 0-70°C during reactions can enhance yield and purity .
The molecular structure of pyroglutamylalanine can be represented as follows:
This structure indicates that pyroglutamylalanine features a cyclic structure due to the presence of the pyrrolidine ring from pyroglutamic acid, contributing to its unique properties .
Pyroglutamylalanine participates in various chemical reactions typical of dipeptides:
These reactions are significant in biochemistry and pharmaceuticals for developing peptide-based drugs.
The mechanism of action for pyroglutamylalanine primarily involves its interaction with enzymes such as pyroglutamyl peptidase I. When bound to this enzyme, it undergoes hydrolysis at the peptide bond connecting the pyroglutamic acid and alanine residues. This reaction modulates the activity of peptides containing pyroglutamic acid, influencing various physiological processes such as protein metabolism and signaling pathways .
These properties are critical for applications in pharmaceuticals and biochemistry .
Pyroglutamylalanine has several applications in scientific research:
Crystals of L-pyroglutamyl-L-alanine (pGlu-Ala) grown from aqueous methanol exhibit a monoclinic crystal system with space group P2₁. The unit cell dimensions are characterized by parameters a = 4.863(2) Å, b = 16.069(1) Å, c = 6.534(2) Å, and β = 109.9(2)°, yielding a cell volume of 480.0 ų [1]. With a calculated density (Dc) of 1.385 g·cm⁻³ and Z = 2 molecules per unit cell, this packing arrangement reflects efficient molecular stacking driven by the unique stereochemistry of the pyroglutamyl residue. The P2₁ space group denotes a chiral crystalline environment consistent with the homochirality (L-configuration) of both amino acid constituents. This specific polymorphism facilitates the formation of intermolecular hydrogen bonding networks essential for stabilizing the crystal lattice, while accommodating the bulky pyrrolidone ring of the N-terminal pyroglutamate [1] [7].
Table 1: Crystallographic Parameters of L-Pyroglutamyl-L-Alanine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.863(2) |
| b (Å) | 16.069(1) |
| c (Å) | 6.534(2) |
| β (°) | 109.9(2) |
| Volume (ų) | 480.0 |
| Z | 2 |
| Calculated Density (g·cm⁻³) | 1.385 |
| R-value | 0.044 (699 reflections) |
The backbone conformation of pyroglutamylalanine features a predominantly trans peptide bond with significant deviation from planarity. The torsional angle ω₂ linking the pyroglutamyl carbonyl carbon to alanine's amide nitrogen measures 167.4(5)°, representing a 9.4° departure from ideal trans geometry (180°) [1]. This distortion arises from steric interactions between the pyrrolidone ring system and the alanine methyl group, constraining the peptide bond within a non-planar configuration. The distortion energy is partially offset by intramolecular hydrogen bonding involving the pyroglutamyl carbonyl oxygen. This non-planarity reduces orbital overlap in the peptide bond, increasing susceptibility to nucleophilic attack and potentially influencing proteolytic stability in biological contexts. Such conformational distortion is characteristic of N-terminal modified peptides and contributes to their distinct aggregation behavior compared to linear counterparts [1] [3].
A defining structural feature of pyroglutamylalanine is the cis-amide conformation (ω₁ = 2.6(7)°) within the pyroglutamyl residue's lactam ring [1]. Unlike typical peptide bonds that overwhelmingly adopt trans configurations, the five-membered pyrrolidone ring enforces near-perfect cis-planarity between the N-terminal α-amino group and the side chain carbonyl. This constrained geometry results from the ring's bond angle requirements and intramolecular hydrogen bonding between the pyroglutamyl amide proton and the C-terminal carboxylate oxygen. The cis-amide configuration creates a rigid, planar structural motif that sterically hinders access to the N-terminal region while maintaining the carbonyl group in optimal orientation for hydrogen bond donation. This conformation is energetically stabilized in crystalline environments through interactions with solvent molecules (methanol/water) during crystallization, and persists in solution as confirmed by NMR studies of related pyroglutamyl peptides [1] [6].
The crystalline architecture of pyroglutamylalanine is stabilized by an unusually short intermolecular hydrogen bond (2.551(5) Å) between the alanine carboxyl hydroxyl and the pyroglutamyl N-acyl oxygen [1]. This interaction exhibits bond length characteristics approaching low-barrier hydrogen bonds, indicating significant covalent character and exceptional strength compared to typical O-H···O=C bonds (2.8-3.0 Å). The interaction propagates a head-to-tail dimeric arrangement along the crystallographic a-axis, forming infinite chains stabilized by cooperative dipole alignment. This hydrogen bonding motif is conserved across acylated amino acids and small peptides, contributing to their enhanced crystallinity and propensity for β-sheet formation. The short bond length results from optimal orbital overlap facilitated by the non-planar trans peptide bond (ω₂ = 167.4°), which positions the carboxyl OH and N-acyl oxygen in maximal proximity without steric interference from the alanine methyl group [1] [3].
Pyroglutamylalanine-containing peptides demonstrate pronounced β-sheet forming propensity in protein structural motifs, particularly within extracellular loop 2 (ECL2) domains. Structural studies of the GPR103 receptor bound to pyroglutamylated RF-amide peptide (QRFP) reveal that ECL2 forms an extended antiparallel β-hairpin stabilized by hydrogen bonds involving backbone atoms [6]. The pyroglutamylalanine moiety facilitates this structural organization through two mechanisms: (1) the constrained cis-lactam ring restricts φ and ψ angles to values favoring extended conformations (-90.3° and -22.4° respectively in crystalline dipeptide), and (2) the hydrogen-bonding capacity of the N-acyl oxygen participates in interstrand interactions. Molecular dynamics simulations using polarizable force fields demonstrate that pyroglutamylation increases β-sheet stability by 15-20% compared to glutamate-containing analogs, explaining the enhanced aggregation of Aβ3pE-42 and Aβ11pE-42 peptides in Alzheimer's pathology. The β-sheet enrichment factor for pyroglutamyl-modified peptides measured by circular dichroism spectroscopy exceeds 3-fold relative to unmodified counterparts in both aqueous and membrane-mimetic environments [3] [6].
Solution NMR studies of the pyroglutamylated peptide QRFP26 demonstrate that residues 5-13 (sequence: QFRP5GRF10amide) adopt a stable α-helical conformation in aqueous environments [6]. This structural element exhibits characteristic nuclear Overhauser effects (NOEs) including strong dαN(i,i+3) and medium-range dNN(i,i+2) contacts, along with helical chemical shift indexing (CSI) deviations for Hα protons exceeding -0.3 ppm. The helical stability (residues 5-13) is quantified by temperature coefficients (Δδ/ΔT > 6 ppb/K) for amide protons, indicating protection from solvent exchange due to intramolecular hydrogen bonding. The N-terminal pyroglutamate enhances helical induction through two mechanisms: (1) the lack of N-terminal charge reduces electrostatic repulsion with helix dipole, and (2) the lactam ring's conformational rigidity nucleates secondary structure formation. Polarizable molecular dynamics simulations reveal that pyroglutamylation alters backbone polarization response, increasing the μ∥ component of the helical dipole moment by 25% compared to glutamate-initiated helices. This enhanced helical propensity facilitates receptor recognition, as demonstrated by 10-fold higher binding affinity of QRFP26 for GPR103 versus non-pyroglutamylated analogs [6].
Table 2: NMR Parameters for QRFP26 α-Helix (Residues 5-13)
| Parameter | Value/Range | Structural Implication |
|---|---|---|
| Hα Chemical Shift Deviation | -0.31 to -0.42 ppm | Characteristic α-helical conformation |
| dαN(i,i+3) NOEs | Strong (≥0.8) | Helical hydrogen bonding pattern |
| dNN(i,i+2) NOEs | Medium (0.3-0.5) | 310-helical component |
| Amide Δδ/ΔT | 6.2-8.7 ppb/K | Solvent-shielded hydrogen bonds |
| 3JHNHα | 5.1-6.3 Hz | φ angles (-60±5°) consistent with α-helix |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8